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Compound of Interest

Compound Name: Apricitabine

Cat. No.: B1214696 Get Quote

An In-depth Guide on the Discovery, Development, and Eventual Discontinuation of a

Promising Anti-HIV Agent

Introduction
Apricitabine (ATC), also known as AVX754 and SPD754, is an experimental nucleoside

reverse transcriptase inhibitor (NRTI) that showed significant promise in the treatment of HIV

infection, particularly against drug-resistant strains.[1] As a cytidine analogue, it is structurally

related to lamivudine and emtricitabine.[1] This technical guide provides a comprehensive

overview of the discovery, synthesis, mechanism of action, preclinical and clinical development

of Apricitabine, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis
The initial synthesis of Apricitabine was carried out by Belleau and Nguyen-Ba.[2] A more

efficient, three-step synthesis process was later developed starting from 2-(R)-

benzoyloxymethyl-1,3-oxathiolane.[2] This newer method yields the desired cis-(2R,4R) isomer

with over 99% diastereomeric excess through preferential crystallization, a significant

improvement as it circumvents the need for chromatography.[2]

The key steps in this optimized synthesis involve:

Preparation of 2-(R)-benzoyloxymethyl-1,3-oxathiolane-S-oxide from 2-(R)-

benzoyloxymethyl-1,3-oxathiolane.[2]
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Coupling of N-benzoylcytosine with the oxathiolane-S-oxide intermediate.[2]

This process avoids the use of p-toluene sulphonic acid and a salt formation step, making it

more direct than previous methods.[2]

Mechanism of Action
Apricitabine is a prodrug that, once inside a host cell, undergoes phosphorylation to its active

triphosphate form (ATC-TP).[3] This process is initiated by the cellular enzyme deoxycytidine

kinase.[4] The active ATC-TP then competes with the natural deoxycytidine triphosphate for

incorporation into the growing viral DNA chain by the HIV reverse transcriptase.[3][5] Upon

incorporation, ATC-TP acts as a chain terminator, preventing the completion of viral DNA

synthesis and thus inhibiting HIV replication.[3]
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Caption: Mechanism of action of Apricitabine.

Preclinical Development
In Vitro Antiviral Activity
Apricitabine demonstrated potent antiviral activity against both wild-type and NRTI-resistant

strains of HIV-1.[6][7] Its efficacy against strains with the M184V mutation, which confers high-

level resistance to lamivudine and emtricitabine, was a particularly promising feature.[6][8]
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Parameter Cell Line HIV-1 Strain Value Reference

EC50 T-cell lines Wild-type 1.0 - 10.0 µM [4]

EC50 PBMCs Wild-type 0.1 - 3.0 µM [4]

EC50 PBMCs Wild-type 1.45 µM [9]

EC50 PBMCs
Lamivudine

(3TC) resistant
2.2 µM [9]

EC50 PBMCs

3TC and

Zidovudine (AZT)

resistant

2.4 µM [9]

Ki -
HIV-1 Reverse

Transcriptase
0.08 µM [10]

Ki -
DNA polymerase

α
300 µM [10]

Ki -
DNA polymerase

β
12 µM [10]

Ki -
DNA polymerase

γ
112.25 µM [10]

EC50: 50% effective concentration; Ki: Inhibition constant; PBMCs: Peripheral blood

mononuclear cells.

Resistance Profile
In vitro studies indicated that resistance to Apricitabine develops slowly.[6] It maintained

significant activity against HIV-1 strains with various resistance mutations, including:

M184V: A key mutation causing resistance to lamivudine and emtricitabine.[6][8]

Thymidine Analogue Mutations (TAMs): Apricitabine showed less than a twofold reduction

in susceptibility in the presence of up to five TAMs.[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1932514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1932514/
https://www.medchemexpress.com/apricitabine.html
https://www.medchemexpress.com/apricitabine.html
https://www.medchemexpress.com/apricitabine.html
https://www.targetmol.com/compound/apricitabine
https://www.targetmol.com/compound/apricitabine
https://www.targetmol.com/compound/apricitabine
https://www.targetmol.com/compound/apricitabine
https://www.benchchem.com/product/b1214696?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20007333/
https://pubmed.ncbi.nlm.nih.gov/20007333/
https://www.researchgate.net/publication/24034000_Apricitabine_-_A_novel_nucleoside_reverse_transcriptase_inhibitor_for_the_treatment_of_HIV_infection_that_is_refractory_to_existing_drugs
https://www.benchchem.com/product/b1214696?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17542150/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


K65R: While some newer trials suggested Apricitabine could induce the K65R mutation, it

generally showed a low propensity for selecting new resistance mutations.[1]

Mitochondrial Toxicity Studies
A significant concern with some NRTIs is mitochondrial toxicity, often due to the inhibition of the

human mitochondrial DNA polymerase-γ.[12] In vitro studies using HepG2 human

hepatoblastoma cells were conducted to assess this risk.

Experimental Protocol: Mitochondrial DNA Quantification in HepG2 Cells

Cell Culture: Human HepG2 hepatoblastoma cells were cultured for up to 16 days.

Drug Exposure: The cells were exposed to various concentrations (0.3-300 µM) of

Apricitabine and other NRTIs.

DNA Extraction: Total DNA was extracted from the cultured cells.

Quantification: A duplex nucleic acid sequence-based amplification technique was used to

measure the ratio of mitochondrial DNA copies to genomic DNA copies.[12]

The results showed that, similar to tenofovir, Apricitabine had no significant effect on

mitochondrial DNA content, suggesting a favorable mitochondrial toxicity profile.[12] In

contrast, other NRTIs like alovudine, zalcitabine, didanosine, and stavudine markedly reduced

mitochondrial DNA levels.[12]

Clinical Development
Apricitabine progressed through to Phase IIb clinical trials and was granted fast-track status

by the U.S. Food and Drug Administration (FDA).[1][3]

Pharmacokinetics
Pharmacokinetic studies were conducted in both healthy volunteers and HIV-infected patients.
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Parameter Population Dose Value Reference

Bioavailability - Oral 65-80% [11]

Tmax
Healthy

Volunteers

400-1600 mg

(single)
~1.5 - 2 hours [13]

T1/2 (plasma)
Healthy

Volunteers

400-1600 mg

(single)
~3 hours [13]

T1/2 (intracellular

triphosphate)
- - 6-7 hours [11]

Excretion
Healthy

Volunteers

400-1600 mg

(single)

65-80%

unchanged in

urine

[13]

Cmax

(intracellular

triphosphate)

HIV-infected

patients

800 mg twice

daily

5.55 ± 1.94

pmol/million cells
[14]

Tmax: Time to maximum plasma concentration; T1/2: Elimination half-life; Cmax: Maximum

plasma concentration.

The pharmacokinetic profile of Apricitabine was found to be largely linear, with renal excretion

being the primary route of elimination, suggesting a low potential for interactions with drugs

metabolized by the liver.[13][14]

Clinical Efficacy
Clinical trials demonstrated Apricitabine's potent antiviral activity in both treatment-naïve and

treatment-experienced patients.

Phase II Monotherapy Trial (Antiretroviral-Naïve Patients)

Design: A 10-day, randomized, double-blind, placebo-controlled study.[15]

Results: At a dose of 1200 mg/day, Apricitabine monotherapy resulted in a mean viral load

reduction of 1.65 log10 HIV-1 RNA copies/mL.[11][15]
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Dose (per day)
Mean Viral Load Reduction

(log10) at Day 10
Reference

400 mg -1.18 [15]

800 mg -1.28 (at day 7) [15]

1200 mg -1.65 [15]

1600 mg -1.58 [15]

Phase IIb Trial (Treatment-Experienced Patients with M184V)

Design: A 21-day, randomized, double-blind study in patients failing therapy that included

lamivudine.[16]

Results: Patients receiving 800 mg of Apricitabine twice daily experienced a mean viral load

reduction of -0.90 log10 copies/mL, compared to a -0.03 log10 change in the lamivudine

group.[16]

Safety and Tolerability
Apricitabine was generally well-tolerated in clinical studies.[3][15] The most commonly

reported adverse events included headache, nasal congestion, and muscle pain.[1] Unlike

some other NRTIs, it was not associated with significant liver or kidney toxicity, bone marrow

suppression, or abnormal lipase levels.[1]

Drug Interactions
Tipranavir/Ritonavir: Co-administration with this protease inhibitor combination resulted in a

moderate, but not clinically significant, increase in Apricitabine exposure. No dose

adjustment was deemed necessary.[17]

Lamivudine (3TC) and Emtricitabine (FTC): Due to a shared intracellular phosphorylation

pathway via deoxycytidine kinase, co-administration with 3TC or FTC led to a concentration-

dependent decrease in the phosphorylation of Apricitabine.[4] This antagonistic interaction

meant that Apricitabine could not be used clinically with these agents.[4][11]
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Development History and Discontinuation
The development of Apricitabine involved several pharmaceutical companies over its lifespan.
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Caption: Development and corporate history of Apricitabine.
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Apricitabine was first developed by BioChem Pharma (as BCH10618).[1] Shire

Pharmaceuticals later acquired BioChem Pharma and continued development under the

codename SPD754.[1] Subsequently, Shire licensed the drug to the Australian company Avexa

Pharmaceuticals, where it was known as AVX754.[1] Despite promising Phase IIb results,

Avexa announced in May 2010 that it was halting the development program for Apricitabine
after failing to secure a partner to fund the more extensive and costly Phase III trials.[18]

Conclusion
Apricitabine represented a significant advancement in the field of NRTI development, offering

a potent new option against HIV, including strains resistant to commonly used therapies. Its

favorable resistance profile, good tolerability, and low risk of mitochondrial toxicity made it a

promising candidate. However, the substantial financial investment required for Phase III

clinical trials proved to be an insurmountable hurdle, leading to the discontinuation of its

development. The story of Apricitabine serves as a case study in the complexities and

challenges of pharmaceutical development, where promising science must align with economic

realities to bring new therapies to patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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